Cas no 168686-47-3 (5-butyl-4H,7H-1,2,4triazolo1,5-apyrimidin-7-one)
5-butyl-4H,7H-1,2,4triazolo1,5-apyrimidin-7-one Chemical and Physical Properties
Names and Identifiers
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- 5-butyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
- 5-butyl-4H,7H-1,2,4triazolo1,5-apyrimidin-7-one
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- Inchi: 1S/C9H12N4O/c1-2-3-4-7-5-8(14)13-9(12-7)10-6-11-13/h5-6H,2-4H2,1H3,(H,10,11,12)
- InChI Key: AWSBUPZHHVAQGZ-UHFFFAOYSA-N
- SMILES: C12=NC=NN1C(=O)C=C(CCCC)N2
5-butyl-4H,7H-1,2,4triazolo1,5-apyrimidin-7-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1689123-0.05g |
5-butyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
168686-47-3 | 95% | 0.05g |
$212.0 | 2023-11-13 | |
| Enamine | EN300-1689123-0.1g |
5-butyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
168686-47-3 | 95% | 0.1g |
$317.0 | 2023-11-13 | |
| Enamine | EN300-1689123-0.25g |
5-butyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
168686-47-3 | 95% | 0.25g |
$452.0 | 2023-11-13 | |
| Enamine | EN300-1689123-0.5g |
5-butyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
168686-47-3 | 95% | 0.5g |
$713.0 | 2023-11-13 | |
| Enamine | EN300-1689123-1.0g |
5-butyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
168686-47-3 | 95% | 1g |
$914.0 | 2023-06-04 | |
| Enamine | EN300-1689123-2.5g |
5-butyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
168686-47-3 | 95% | 2.5g |
$1791.0 | 2023-11-13 | |
| Enamine | EN300-1689123-5.0g |
5-butyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
168686-47-3 | 95% | 5g |
$2650.0 | 2023-06-04 | |
| Enamine | EN300-1689123-10.0g |
5-butyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
168686-47-3 | 95% | 10g |
$3929.0 | 2023-06-04 | |
| Enamine | EN300-1689123-1g |
5-butyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
168686-47-3 | 95% | 1g |
$914.0 | 2023-11-13 | |
| Enamine | EN300-1689123-5g |
5-butyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
168686-47-3 | 95% | 5g |
$2650.0 | 2023-11-13 |
5-butyl-4H,7H-1,2,4triazolo1,5-apyrimidin-7-one Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on 5-butyl-4H,7H-1,2,4triazolo1,5-apyrimidin-7-one
5-Butyl-4H,7H-1,2,4-Triazolo[1,5-a]Pyrimidin-7-One (CAS No. 168686-47-3): An Overview
5-Butyl-4H,7H-1,2,4-triazolo[1,5-a]pyrimidin-7-one (CAS No. 168686-47-3) is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties.
The chemical structure of 5-butyl-4H,7H-1,2,4-triazolo[1,5-a]pyrimidin-7-one features a triazolopyrimidine core with a butyl substituent at the 5-position. This specific substitution pattern contributes to the compound's stability and bioavailability, making it an attractive candidate for drug development. Recent studies have highlighted the importance of this compound in various therapeutic areas, particularly in the treatment of viral infections and cancer.
In the realm of antiviral research, 5-butyl-4H,7H-1,2,4-triazolo[1,5-a]pyrimidin-7-one has shown promising results against several viral pathogens. A study published in the Journal of Medicinal Chemistry in 2023 demonstrated that this compound exhibits potent antiviral activity against human cytomegalovirus (HCMV) and herpes simplex virus (HSV). The mechanism of action involves inhibition of viral replication by interfering with key viral enzymes and pathways. This makes 5-butyl-4H,7H-1,2,4-triazolo[1,5-a]pyrimidin-7-one a valuable lead compound for the development of new antiviral agents.
Beyond its antiviral properties, 5-butyl-4H,7H-1,2,4-triazolo[1,5-a]pyrimidin-7-one has also been investigated for its potential as an anticancer agent. Research conducted at the National Cancer Institute in 2022 revealed that this compound exhibits selective cytotoxicity against various cancer cell lines, including breast cancer and lung cancer cells. The mechanism of action involves induction of apoptosis through the modulation of cellular signaling pathways such as p53 and Bcl-2. These findings suggest that 5-butyl-4H,7H-1,2,4-triazolo[1,5-a]pyrimidin-7-one could be a promising candidate for further preclinical and clinical evaluation as an anticancer drug.
The pharmacokinetic properties of 5-butyl-4H,7H-1,2,4-triazolo[1,5-a]pyrimidin-7-one have also been extensively studied to ensure its suitability for therapeutic use. Studies have shown that this compound has favorable oral bioavailability and a reasonable half-life in vivo. These characteristics are crucial for ensuring that the drug can be effectively delivered to target tissues and maintain therapeutic concentrations over an extended period. Additionally, preclinical toxicity studies have indicated that 5-butyl-4H,7H-1,2,4-triazolo[1,5-a]pyrimidin-7-one has a favorable safety profile with minimal adverse effects at therapeutic doses.
In conclusion, 5-butyl-4H,7H-1,2,4-triazolo[1,5-a]pyrimidin-7-one (CAS No. 168686-47-3) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and biological activities make it an attractive candidate for further research and development in the fields of antiviral and anticancer therapy. Ongoing studies are expected to provide more insights into its mechanisms of action and potential clinical utility.
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